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Compound of Interest

Compound Name: 2-Tolylboronic acid

Cat. No.: B107895

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 2-
Tolylboronic acid (also known as 2-methylphenylboronic acid), a versatile reagent in organic
synthesis, particularly in palladium-catalyzed cross-coupling reactions. This document details
the crystallographic parameters, molecular geometry, and intermolecular interactions,
supported by experimental protocols and data visualizations to facilitate a deeper
understanding for researchers in chemistry and drug development.

Introduction

2-Tolylboronic acid (C7H9BO3) is an organoboron compound that plays a crucial role as a
building block in the synthesis of complex organic molecules, including pharmaceuticals and
advanced materials. Its utility in Suzuki-Miyaura coupling reactions, for the formation of carbon-
carbon bonds, is well-established. Understanding the solid-state structure of this compound is
paramount for comprehending its reactivity, stability, and polymorphism, which are critical
parameters in drug development and materials science. This guide focuses on the
crystallographic data available for 2-Tolylboronic acid, providing a foundation for further
structural and computational studies.

Crystal Structure and Molecular Geometry

The crystal structure of 2-Tolylboronic acid has been determined by single-crystal X-ray
diffraction. The crystallographic data for this compound is deposited in the Cambridge
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Structural Database (CSD) under the deposition number CCDC 186057.

Crystallographic Data

The fundamental crystallographic parameters for 2-Tolylboronic acid are summarized in the
table below. This data provides the essential information regarding the unit cell dimensions,
crystal system, and space group, which define the packing of the molecules in the solid state.

Parameter Value
CCDC Number 186057
Empirical Formula C7H9BO:2
Formula Weight 135.96
Crystal System Monoclinic
Space Group P2i/c

a (A) 10.43(2)
b (A) 7.63(2)

c (A) 10.15(2)
a(°) 90

B () 115.7(1)
y () 920
Volume (A3) 728(2)

z 4
Calculated Density (g/cm3) 1.239

Molecular Conformation and Intermolecular Interactions

In the crystalline state, the 2-tolylboronic acid molecule adopts a planar conformation, with
the boronic acid group, -B(OH)z, lying in the plane of the phenyl ring. The hydroxyl groups of
the boronic acid moiety are involved in intermolecular hydrogen bonding, forming dimeric
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structures. These dimers are further connected into a hydrogen-bonded network. The key bond
lengths and angles within the molecule provide insight into its electronic and steric properties.

Bond/Angle Value

C-B (A) 1.56(1)

B-O1 (A) 1.36(1)

B-02 (A) 1.37(1)

C-C-B (°) 121.7(7)
01-B-02 (°) 115.1(7)

0-B-C (°) 122.5(7), 122.4(7)

Experimental Protocols

The determination of the crystal structure of 2-Tolylboronic acid involves several key
experimental stages, from synthesis and crystallization to data collection and structure
refinement. The following protocols are representative of the methods used for obtaining high-
quality single crystals of arylboronic acids and their subsequent analysis by X-ray diffraction.

Synthesis and Recrystallization for Single Crystal
Growth

Objective: To synthesize 2-Tolylboronic acid and grow single crystals suitable for X-ray
diffraction analysis.

Materials:

2-Bromotoluene

Magnesium turnings

Anhydrous diethyl ether or Tetrahydrofuran (THF)

Trimethyl borate
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e Sulfuric acid (10%)
e Hexane
e Toluene
Procedure:

» Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux
condenser, dropping funnel, and nitrogen inlet, magnesium turnings are stirred in anhydrous
diethyl ether. A solution of 2-bromotoluene in anhydrous diethyl ether is added dropwise to
initiate the Grignard reaction. The mixture is refluxed until the magnesium is consumed.

e Borylation: The Grignard solution is cooled to -78 °C, and a solution of trimethyl borate in
anhydrous diethyl ether is added slowly. The reaction mixture is allowed to warm to room
temperature and stirred overnight.

e Hydrolysis: The reaction is quenched by the slow addition of cold 10% sulfuric acid. The
organic layer is separated, and the aqueous layer is extracted with diethyl ether.

 Purification: The combined organic extracts are washed with brine, dried over anhydrous
magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude 2-
tolylboronic acid.

o Recrystallization for Single Crystal Growth: The crude product is dissolved in a minimal
amount of hot toluene. The solution is allowed to cool slowly to room temperature, followed
by further cooling in a refrigerator. The resulting crystals are collected by filtration, washed
with cold hexane, and dried under vacuum. Slow evaporation of a saturated solution in a
suitable solvent system (e.g., toluene/hexane) can also be employed to obtain high-quality
single crystals.

X-ray Diffraction Data Collection and Structure
Refinement

Objective: To collect X-ray diffraction data from a single crystal of 2-Tolylboronic acid and
refine the crystal structure.
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Instrumentation:

e Single-crystal X-ray diffractometer (e.g., Bruker APEX Il) with a CCD detector
« Graphite-monochromated Mo Ka radiation (A = 0.71073 A)

Procedure:

» Crystal Mounting: A suitable single crystal of 2-Tolylboronic acid is selected under a
microscope and mounted on a goniometer head.

o Data Collection: The crystal is placed in a stream of cold nitrogen gas (e.g., at 100 K) to
minimize thermal motion. The diffractometer is used to collect a series of diffraction images
(frames) by rotating the crystal in the X-ray beam.

o Data Processing: The collected frames are processed to integrate the reflection intensities
and apply corrections for Lorentz and polarization effects. An absorption correction may also
be applied.

» Structure Solution and Refinement: The crystal structure is solved using direct methods and
refined by full-matrix least-squares on F2. All non-hydrogen atoms are refined anisotropically.
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the determination of the crystal
structure of an organic compound like 2-Tolylboronic acid.
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 To cite this document: BenchChem. [In-Depth Technical Guide to the Crystal Structure of 2-
Tolylboronic Acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b107895#crystal-structure-of-2-tolylboronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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